molecular formula C22H18N2O4 B11114443 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid

2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid

Cat. No.: B11114443
M. Wt: 374.4 g/mol
InChI Key: VHTZGWBBMCCSFD-UHFFFAOYSA-N
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Description

2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is an organic compound with the molecular formula C22H18N2O4 and a molecular weight of 374.38932 g/mol . This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a toluidinocarbonyl group through an anilino carbonyl linkage. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with 2-toluidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C22H18N2O4/c1-14-7-2-5-12-19(14)24-20(25)15-8-6-9-16(13-15)23-21(26)17-10-3-4-11-18(17)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)

InChI Key

VHTZGWBBMCCSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O

solubility

55.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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